![molecular formula C6H5FO2 B1207897 4-Fluorocatechol CAS No. 367-32-8](/img/structure/B1207897.png)
4-Fluorocatechol
Overview
Description
4-Fluorocatechol is a chemical compound with the molecular formula C6H5FO2 . It is a member of catechols .
Synthesis Analysis
The biodegradation of fluorosubstituted aromatics, including 4-Fluorocatechol, has been studied . 4-Fluorocatechol is the main catecholic intermediate formed during productive degradation of 3- and 4-fluorosubstituted aromatic hydrocarbons such as benzoates, phenols, and anilines . It can also be formed from unsubstituted fluorobenzene . Biotransformation of 4-halophenols to 4-halocatechols using Escherichia coli expressing 4-hydroxyphenylacetate 3-hydroxylase has been reported .Molecular Structure Analysis
The molecular structure of 4-Fluorocatechol is characterized by a carbon-fluorine bond . The molecular weight is 128.1 .Chemical Reactions Analysis
The reaction of oxygen with catechol 1,2-dioxygenase in complex with catechol, 4-methylcatechol, and 4-fluorocatechol has been studied . The culture supernatant contained 4-fluorocatechol and products of both ortho and meta ring-fission reactions .Physical And Chemical Properties Analysis
4-Fluorocatechol has a melting point of 90-91°C and a boiling point of 258.0±20.0°C . Its density is 1.4±0.1 g/cm3 .Scientific Research Applications
Environmental Biodegradation
4-Fluorocatechol: is a key intermediate in the biodegradation of fluorinated aromatic compounds. Microorganisms capable of degrading these compounds can break down 4-Fluorocatechol to less harmful substances, which is crucial for environmental cleanup efforts .
Pharmaceutical Industry
In the pharmaceutical sector, 4-Fluorocatechol can be used as a building block for synthesizing various drugs. Its unique properties, such as increased metabolic stability due to the fluorine atom, make it a valuable compound in drug design .
Agrochemical Synthesis
The compound’s resistance to biotic and abiotic degradation makes 4-Fluorocatechol a potential candidate for creating more stable agrochemicals, which could lead to pesticides and herbicides with longer shelf lives .
Biotransformation Processes
4-Fluorocatechol: can be produced through the biotransformation of 4-fluorophenol using specific strains of bacteria, such as Escherichia coli. This process is significant for industrial applications where pure catechols are required .
Analytical Chemistry
Due to its distinct chemical structure, 4-Fluorocatechol can serve as a standard or reagent in analytical methods to detect and quantify the presence of fluorinated compounds in various samples .
Material Science
The compound’s unique electronic properties imparted by the fluorine atom can be exploited in the synthesis of advanced materials, including polymers and plastics, which require specific characteristics like enhanced stability .
Mechanism of Action
Target of Action
4-Fluorocatechol primarily targets enzymes involved in the degradation of fluorosubstituted aromatic compounds . These enzymes, such as catechol 1,2-dioxygenase, facilitate the degradation of chloro- or bromoarenes . The role of these enzymes is to break down complex organic compounds into simpler forms that can be utilized by the organism .
Mode of Action
The interaction of 4-Fluorocatechol with its targets results in the cleavage of the compound. For instance, catechol 1,2-dioxygenase facilitates the transformation of 4-Fluorocatechol into 3-fluoromuconic acid . This transformation involves the introduction of ortho-hydroxyl groups and ring cleavage .
Biochemical Pathways
The degradation of 4-Fluorocatechol proceeds via the ortho-cleavage pathway . This pathway involves the conversion of 4-Fluorocatechol to 3-fluoromuconic acid, which can be further catabolized to 3-oxoadipate with concomitant fluoride release . This process allows the organism to utilize the carbon in the compound for energy production .
Pharmacokinetics
The high electronegativity of the fluorine atom and the strength of the carbon-fluorine bond can drastically alter the bioavailability and metabolic stability of the compound .
Result of Action
The action of 4-Fluorocatechol results in the formation of simpler compounds that can be utilized by the organism. The cleavage of 4-Fluorocatechol yields 3-fluoromuconic acid, which can be further metabolized to 3-oxoadipate . This process allows the organism to harness the carbon in the compound for energy production .
Action Environment
The action of 4-Fluorocatechol is influenced by environmental factors. For instance, the presence of other organofluorines in the environment can affect the degradation efficiency of the compound . Additionally, the susceptibility of 4-Fluorocatechol to biodegradation is affected by the molecule structure, namely, the number and position of fluorine atoms .
Safety and Hazards
properties
IUPAC Name |
4-fluorobenzene-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWGQJUHSAGJBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190146 | |
Record name | 4-Fluorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorocatechol | |
CAS RN |
367-32-8 | |
Record name | 4-Fluoro-1,2-benzenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=367-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluorocatechol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000367328 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluorocatechol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluorocatechol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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